

Ferric Bromide: A Comprehensive Technical Guide to its Crystal Structure and Space Group

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Compound of Interest

Compound Name: Ferric bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure and space group of **ferric bromide** (FeBr_3). The information presented herein is compiled from crystallographic databases and peer-reviewed scientific literature, offering a foundational resource for professionals in materials science, chemistry, and pharmacology.

Crystal Structure and Space Group

Ferric bromide crystallizes in the trigonal crystal system, adopting a layered structure analogous to that of bismuth triiodide (BiI_3).^{[1][2]} The internationally recognized designation for its space group is R-3, with the Hermann-Mauguin symbol, which corresponds to space group number 148.^{[1][3][4]}

The structure is characterized by two-dimensional sheets composed of edge-sharing FeBr_6 octahedra, which are oriented along the (0, 0, 1) direction.^{[1][3]} In this arrangement, each iron(III) ion is octahedrally coordinated to six bromide ions.^{[1][3]} This layered polymeric structure is a key feature of its solid-state chemistry.

Crystallographic Data

The crystallographic parameters of **ferric bromide** have been determined through single-crystal X-ray diffraction studies. The quantitative data is summarized in the table below, presenting values for both the primitive and conventional unit cells.

Crystallographic Parameter	Primitive Cell[1]	Conventional Cell (Hexagonal Setting)[2][3]
Crystal System	Trigonal	Trigonal
Space Group	R-3	R-3
Lattice Parameters	a = 7.383 Å	a = 6.48 Å, c = 18.95 Å
b = 7.383 Å	b = 6.48 Å	
c = 7.383 Å	c = 18.95 Å	
Interaxial Angles	$\alpha = 50.646^\circ$	$\alpha = 90.00^\circ$
$\beta = 50.646^\circ$	$\beta = 90.00^\circ$	
$\gamma = 50.646^\circ$	$\gamma = 120.00^\circ$	
Unit Cell Volume	689.54 Å ³ [3]	
Formula Units per Cell (Z)	6[2]	
Density (calculated)	4.27 g/cm ³ [3]	

Note: Another study reports refined lattice parameters for the hexagonal setting as a = 6.937(1) Å and c = 18.375(4) Å.[2]

Atomic Positions (Conventional Cell):[3]

Atom	Wyckoff Position	x	y	z
Fe	6c	1/3	2/3	0.000366
Br	18f	0.643093	0.000609	0.077117

Experimental Protocols

Synthesis of Ferric Bromide Crystals

Single crystals of **ferric bromide** suitable for X-ray diffraction analysis have been synthesized via Chemical Vapor Transport (CVT).[2] This method is crucial for obtaining high-quality crystals.

Methodology:

- **Reactants:** High-purity iron and an excess of bromine are used as starting materials.
- **Apparatus:** A sealed quartz ampoule is typically used as the reaction vessel.
- **Procedure:** The iron is placed at one end of the ampoule, which is then evacuated and backfilled with a controlled pressure of bromine gas. The ampoule is placed in a two-zone tube furnace, creating a temperature gradient.
- **Transport:** Gaseous **ferric bromide** is formed at the hotter end and diffuses to the cooler end, where it deposits and grows as single crystals. The equilibrium between $\text{FeBr}_2(\text{s})$, $\text{FeBr}_3(\text{s})$, and $\text{Br}_2(\text{g})$ is carefully controlled by the temperature and bromine pressure.[2]

Crystal Structure Determination

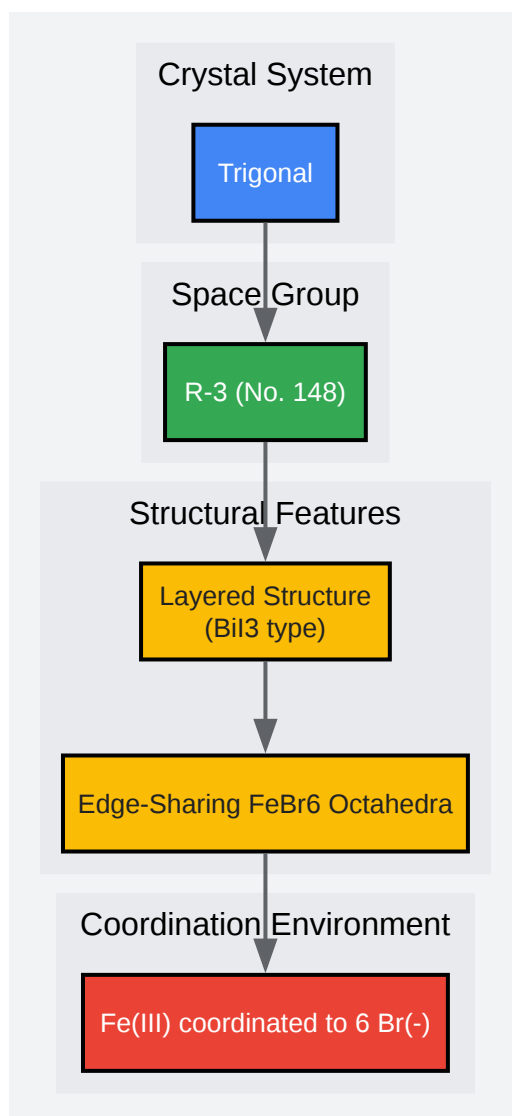
The crystal structure of **ferric bromide** was determined and refined using single-crystal X-ray diffraction (XRD).

Methodology:

- **Crystal Selection:** A suitable single crystal of FeBr_3 is mounted on a goniometer head.
- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.
- **Structure Solution and Refinement:** The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to achieve the best fit between the observed and calculated diffraction patterns.

Structural Visualization

The following diagram illustrates the hierarchical relationship of the crystal structure of **ferric bromide**.



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Caption: Hierarchical relationship of the **ferric bromide** crystal structure.

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